3-Iodoquinoline

Overview

Description

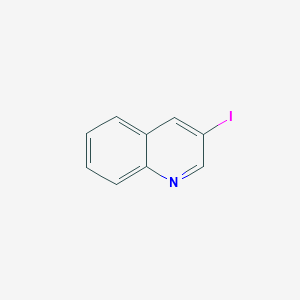

3-Iodoquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of an iodine atom at the third position of the quinoline ring Quinoline itself is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Direct Iodination of Quinoline Derivatives

One of the classical approaches to prepare 3-iodoquinoline involves direct iodination of quinoline or its derivatives using iodine sources under oxidative conditions.

- Method : Quinoline is treated with iodine (I2) and an oxidant such as tert-butyl hydroperoxide (TBHP) in acetonitrile at elevated temperature (~80 °C). This method proceeds via a radical C–H functionalization mechanism to introduce iodine at the 3-position selectively.

- Reaction conditions : I2 (1.2 equiv), TBHP (8 equiv, 70% aqueous), MeCN solvent, 80 °C.

- Yield : High yields reported, e.g., 92% isolated yield for this compound from quinoline.

- Advantages : Metal-free, straightforward setup, and good regioselectivity.

- Notes : Increasing iodine and TBHP amounts can improve yields for substituted quinolines.

Halogen Exchange (Finkelstein Reaction) from 3-Bromoquinoline

A widely used synthetic route is the halogen exchange of 3-bromoquinoline to this compound via a Finkelstein-type reaction.

- Method : 3-Bromoquinoline is refluxed with sodium iodide (NaI) in the presence of copper(I) iodide (CuI) and a base such as N,N′-dimethylethylamine in 1,4-dioxane under nitrogen atmosphere.

- Reaction conditions : CuI catalyst, NaI, base, reflux in 1,4-dioxane, inert atmosphere.

- Yield : Good to excellent yields reported; specific examples show efficient conversion suitable for scale-up.

- Advantages : Uses commercially available 3-bromoquinoline; reliable and scalable.

- Notes : This method is often the starting point for further functionalization of the this compound core.

One-Pot Synthesis from N-Tosyl-2-propynylamines Using Diaryliodonium Triflate

A novel and efficient synthetic strategy involves the one-pot preparation of 3-iodoquinolines from N-tosyl-2-propynylamines.

- Method : N-tosyl-2-propynylamines are treated with diaryliodonium triflate in the presence of potassium phosphate (K3PO4) and catalytic copper(I) chloride (CuCl) at room temperature. This is followed by treatment with N-iodosuccinimide (NIS) and boron trifluoride etherate (BF3·OEt2) at 0 °C, and then base (NaOH) in methanol to afford 3-iodoquinolines.

- Reaction conditions : Room temperature to 0 °C, CuCl catalyst, K3PO4 base, sequential addition of NIS and BF3·OEt2.

- Yield : Smooth formation of 3-iodoquinolines with various 4-aryl and 4-alkyl substitutions; yields are generally high.

- Advantages : One-pot, mild conditions, versatility for substituted quinolines.

- Notes : The product can be further functionalized via cross-coupling reactions.

Copper-Catalyzed Carbon-Sulfur Bond Formation and Subsequent Iodination

This compound can be synthesized as an intermediate in copper-catalyzed transformations involving sulfur nucleophiles.

- Method : Starting from 3-bromoquinoline, a Finkelstein reaction is applied to exchange bromide for iodide. The this compound is then used in copper-catalyzed carbon-sulfur bond formation with benzenethiols.

- Reaction conditions : Copper catalyst, appropriate thiols, mild heating.

- Yield : Good yields of 3-(phenylthio)quinoline derivatives obtained, indicating efficient formation of this compound intermediate.

- Advantages : Enables access to functionalized quinoline derivatives.

- Notes : This method demonstrates the synthetic utility of this compound.

Summary Table of Preparation Methods for this compound

Detailed Research Findings and Notes

- Regioselectivity : The direct iodination method (Method 1) selectively targets the 3-position of quinoline due to electronic and steric factors, avoiding substitution at other positions.

- Catalysis : Copper catalysts play a pivotal role in several methods, especially in halogen exchange and one-pot synthesis, facilitating reaction efficiency and selectivity.

- Functional Group Tolerance : The one-pot method from N-tosyl-2-propynylamines tolerates various substituents at the 4-position, enabling the synthesis of a library of 3-iodoquinolines.

- Scalability : Halogen exchange from 3-bromoquinoline is practical for larger scale synthesis due to the availability of starting materials and mild reaction conditions.

- Synthetic Utility : this compound serves as a versatile intermediate for cross-coupling reactions (Sonogashira, Suzuki–Miyaura, Heck), as well as for the construction of sulfur-containing quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-Iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The iodine atom facilitates coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products formed from these reactions include various substituted quinolines, which have significant applications in pharmaceuticals and material science .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-Iodoquinoline exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains, making it a potential candidate for developing new antibacterial agents. For instance, a study reported the inhibition zones against specific microorganisms as follows:

| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results indicate that this compound's antimicrobial effectiveness is comparable to established antibiotics, warranting further exploration into its mechanisms of action and potential clinical applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound may interfere with tubulin polymerization and induce the formation of reactive oxygen species (ROS), leading to cytotoxic effects in cancer cells. The following table summarizes IC50 values for various cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 20.1 |

| KB-V1 Vbl | 14 |

The observed cytotoxicity is attributed to oxidative stress mechanisms induced by the compound .

Antiviral Activity

Emerging research indicates that this compound may possess antiviral properties as well. A study evaluating similar quinoline derivatives reported significant inhibitory activities against dengue virus serotype 2 (DENV2). The mechanism appears to involve interference at early stages of viral replication rather than direct virucidal action .

Synthesis and Chemical Applications

This compound serves as a valuable building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various chemical modifications, enhancing its reactivity and potential applications in developing new materials, including dyes and pigments .

Agricultural Applications

Recent studies have explored the use of iodoquinolines for iodine biofortification in crops, particularly potatoes. A study evaluated the efficiency of iodine biofortification using six different iodoquinolines applied in two doses, with results indicating varying levels of iodine enrichment in tubers:

| Iodoquinoline Derivative | Iodine Enrichment (% RDA-I) |

|---|---|

| KIO3 | 1.44 - 28.53 |

| 5,7-Diiodo-8-quinolinol | 1.53 - 9.80 |

| 5-Chloro-7-iodo-8-quinolinol | 1.24 - 8.81 |

| Other derivatives | Varying levels |

These findings highlight the potential of iodoquinolines in enhancing the nutritional quality of crops through iodine biofortification .

Case Studies

Several case studies have been conducted to assess the biological activity and potential applications of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of bacteria, demonstrating substantial inhibition compared to control groups.

- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed dose-dependent cytotoxicity, supporting its development as an anticancer agent.

- Antiviral Screening : Derivatives were tested against viral pathogens, showing promising results that necessitate further investigation into their mechanisms .

Mechanism of Action

The mechanism of action of 3-Iodoquinoline involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s reactivity, allowing it to form stable complexes with various biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. For example, in medicinal applications, this compound derivatives can inhibit the activity of certain enzymes or interfere with DNA replication .

Comparison with Similar Compounds

- 2-Iodoquinoline

- 4-Iodoquinoline

- 6-Iodoquinoline

Comparison: 3-Iodoquinoline is unique due to the position of the iodine atom, which significantly influences its reactivity and applications. Compared to 2-Iodoquinoline and 4-Iodoquinoline, this compound exhibits different electronic and steric properties, making it more suitable for specific reactions and applications. For instance, the 3-position iodine atom allows for regioselective functionalization, which is advantageous in the synthesis of complex molecules .

Biological Activity

3-Iodoquinoline is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including iodination of quinoline derivatives. For instance, a study demonstrated that heating a reaction mixture containing quinoline and iodine at elevated temperatures yielded this compound in significant amounts, showcasing its potential as an important scaffold for further derivatization in medicinal chemistry .

2.1 In Vitro Studies

Research indicates that this compound exhibits notable antimicrobial activity against several pathogens. A study investigated the antimicrobial effects of various iodo-quinoline derivatives against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. The findings suggested that these derivatives could serve as promising candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Iodoquinoline Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. epidermidis | 32 µg/mL |

| This compound | K. pneumoniae | 64 µg/mL |

| This compound | C. parapsilosis | 16 µg/mL |

The mechanism underlying the antimicrobial activity of this compound involves its ability to disrupt microbial adhesion, which is critical in biofilm formation. This disruption can hinder the initial stages of biofilm development, making it a valuable compound for treating infections associated with biofilms .

3.1 Cell Line Studies

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study evaluated its effects on various cancer cell lines, including prostate cancer cells. Results indicated that compounds derived from this compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like cisplatin .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Prostate Cancer (PC-3) | 25 |

| This compound | Lung Cancer (A549) | 30 |

| This compound | Breast Cancer (MCF-7) | 28 |

3.2 Gene Expression Modulation

Further investigations revealed that treatment with this compound influenced the expression of key genes involved in cell cycle regulation and apoptosis. Specifically, it was found to decrease the expression of histone H3 (a proliferation marker) while increasing the transcriptional activity of tumor suppressor genes such as P53 and P21 .

4. Case Studies and Clinical Relevance

While extensive laboratory studies have highlighted the potential of this compound as an antimicrobial and anticancer agent, clinical studies are still limited. However, preliminary results from animal models suggest that it may enhance the efficacy of existing therapies when used in combination treatments.

5. Conclusion

The biological activity of this compound presents a promising avenue for future research and development in both antimicrobial and anticancer therapies. Its ability to disrupt microbial adhesion and modulate cancer-related gene expressions highlights its potential as a versatile compound in medicinal chemistry.

Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across different diseases. Further clinical trials will be necessary to confirm efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Iodoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via the Finkelstein reaction, where 3-bromoquinoline undergoes halogen exchange with sodium iodide in acetone under reflux (60–80°C for 6–12 hours) . Copper-catalyzed carbon-sulfur bond formation can further functionalize this compound with substituted benzenethiols (e.g., 10 mol% CuI, DMF solvent, 100°C, 24 hours) to yield derivatives like 3-(phenylthio)quinolines . Key factors affecting yield include solvent polarity, catalyst loading, and reaction time.

Q. How should researchers characterize this compound and its derivatives to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.5–9.0 ppm for quinoline rings) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] for this compound: m/z 271.95) .

- Elemental Analysis : Validate purity (>95% for synthetic intermediates) .

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| H NMR | δ 8.95 (d, 1H), 8.20–7.40 (m, 5H) | |

| HRMS (ESI+) | m/z 271.95 [M+H] |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential iodine vapor release during synthesis .

- Waste Disposal : Collect halogenated waste separately and neutralize with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers optimize copper-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Cu(I)/Cu(II) sources (e.g., CuI vs. CuBr) to balance reactivity and side reactions .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. reaction rate trade-offs .

- Kinetic Studies : Use in-situ FTIR or GC-MS to monitor intermediate formation and adjust reaction time/temperature .

Q. How should conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Comparative Analysis : Cross-validate with alternative techniques (e.g., X-ray crystallography if NMR is ambiguous) .

- Computational Modeling : Use DFT calculations to predict H NMR shifts and compare with experimental data .

- Replicate Synthesis : Repeat reactions under controlled conditions to isolate impurities (e.g., dehalogenation byproducts) .

Q. What statistical methods are appropriate for analyzing bioactivity data in this compound-based pharmacological studies?

- Methodological Answer :

- Dose-Response Analysis : Fit IC values using nonlinear regression (e.g., GraphPad Prism) .

- Multivariate ANOVA : Compare efficacy across derivatives while controlling for variables like solubility .

- Error Propagation : Report confidence intervals for synthetic yields and bioassay results .

Q. How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guide research question design for this compound applications?

- Methodological Answer :

- Feasibility : Prioritize reactions with commercially available precursors (e.g., 3-bromoquinoline) .

- Novelty : Explore understudied derivatives (e.g., 3-(hydroxyphenylthio)quinolines) .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste management .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer :

- Detailed Protocols : Specify exact molar ratios, solvent grades, and heating rates .

- Reference Standards : Include internal controls (e.g., known this compound batches) for spectroscopic comparison .

- Collaborative Validation : Share synthetic procedures with independent labs for cross-verification .

Q. How can researchers integrate this compound into cross-disciplinary studies (e.g., materials science or antimicrobial research)?

- Methodological Answer :

- Materials Science : Use this compound as a precursor for metal-organic frameworks (MOFs) via Suzuki-Miyaura cross-coupling .

- Antimicrobial Studies : Screen derivatives against fungal pathogens (e.g., Candida albicans) using standardized MIC assays .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

- Methodological Answer :

- Batch Reactor Optimization : Scale reactions incrementally (0.1 mmol → 10 mmol) to monitor exothermicity and byproduct formation .

- Purification Techniques : Use flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for large-scale purification .

Properties

IUPAC Name |

3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQXBRCPYKGVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460241 | |

| Record name | 3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79476-07-6 | |

| Record name | 3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.